molecular formula C₂₈H₂₅F₂NO₅ B133981 Ezetimibe Diacetate CAS No. 163380-20-9

Ezetimibe Diacetate

Cat. No.: B133981
CAS No.: 163380-20-9
M. Wt: 493.5 g/mol
InChI Key: DCEGDCNFJOXKQY-ZONZVBGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ezetimibe Diacetate is a derivative of Ezetimibe, a medication primarily used to lower cholesterol levels in the blood. It works by inhibiting the absorption of cholesterol in the small intestine, making it an essential drug for managing hypercholesterolemia and related cardiovascular conditions .

Mechanism of Action

Target of Action

Ezetimibe Diacetate primarily targets the Niemann-Pick C1-Like 1 (NPC1L1) protein , a key transporter facilitating cholesterol ingress into enterocytes, the cells lining the small intestine . This protein plays an essential role in promoting intestinal cholesterol uptake via an ezetimibe-sensitive pathway .

Mode of Action

This compound works by binding to a transmembrane loop of the NPC1L1 protein . This interaction inhibits the intestinal absorption of dietary and biliary cholesterol without affecting the absorption of fat-soluble nutrients . By interfering with the intestinal uptake of cholesterol and phytosterols, ezetimibe reduces the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholesterol absorption pathway in the intestine . By inhibiting the NPC1L1 protein, this compound disrupts the normal absorption of cholesterol, leading to a decrease in the delivery of intestinal cholesterol to the liver . This results in a reduction of the cholesterol pool within the liver, causing an increase in the clearance of cholesterol from the bloodstream .

Pharmacokinetics

Ezetimibe is rapidly absorbed and extensively metabolized (>80%) to the pharmacologically active ezetimibe-glucuronide . The main pharmacokinetic parameters of total ezetimibe in the plasma after a single fasting administration are: Cmax (65.73 ± 47.14 ng·mL−1), Tmax (1.75 h), T½ (17.09 ± 13.22 h), AUC 0-t (643.34 ± 400.77 h·ng·mL−1), and AUC 0-∞ (706.36 ± 410.92 h·ng·mL−1) . These parameters indicate that this compound is well-absorbed and has a long half-life, suggesting good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in levels of low-density lipoprotein cholesterol (LDL-C) . Preclinical models have shown that ezetimibe alone could inhibit the development and progression of cancer through a variety of mechanisms, including anti-angiogenesis, stem cell suppression, anti-inflammation, immune enhancement, and anti-proliferation .

Action Environment

This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the patient’s diet, as it targets the absorption of dietary cholesterol . Furthermore, genetic factors such as the presence or absence of the NPC1L1 protein can influence the drug’s efficacy .

Biochemical Analysis

Biochemical Properties

Ezetimibe Diacetate interacts with the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1), which plays an essential role in promoting intestinal cholesterol uptake . The major metabolic pathway for this compound consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .

Cellular Effects

This compound has been shown to reduce the sizes of adipocytes in visceral fat and serum levels of free fatty acids, to induce fatty acid oxidation, to improve adipocytic inflammation, and to partially improve glycemic index values . It also reduces the hepatic influx of cholesterol via chylomicron remnants, enhances the hepatic expression of low-density lipoproteins (LDL) receptor, and thus reducing LDL-cholesterol (LDL-C) levels .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the intestinal uptake of cholesterol and phytosterols, thereby reducing the delivery of intestinal cholesterol to the liver . It has a distinct mechanism of action involving the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1), and is unique in that it does not affect the absorption of fat-soluble nutrients such as fat-soluble vitamins, triglycerides, or bile acids .

Temporal Effects in Laboratory Settings

This compound has been shown to be safe and well-tolerated in various studies. The estimated terminal half-life of this compound and its glucuronide is approximately 22 hours . An approximate 2-fold accumulation is observed upon repeated once-daily administration .

Dosage Effects in Animal Models

In animal models, this compound has been shown to attenuate the development of atherosclerosis . The antiatherosclerotic effects of this compound have been demonstrated in a variety of animal models .

Metabolic Pathways

The major metabolic pathway for this compound consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .

Transport and Distribution

This compound is rapidly absorbed and extensively metabolised to the pharmacologically active ezetimibe-glucuronide . Total this compound concentrations reach a maximum 1-2 hours post-administration, followed by enterohepatic recycling and slow elimination .

Subcellular Localization

This compound is localized within enterocytes of the intestinal villi . The subcellular distribution of this compound is regulated by cholesterol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ezetimibe Diacetate can be synthesized through a series of chemical reactions starting from Ezetimibe. The process involves acetylation of Ezetimibe using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Ezetimibe Diacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ezetimibe Diacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Ezetimibe Diacetate is unique in its dual action of inhibiting cholesterol absorption while also potentially offering different pharmacokinetic properties due to the presence of acetyl groups. This can lead to variations in absorption, distribution, metabolism, and excretion compared to its parent compound .

Biological Activity

Ezetimibe diacetate, a derivative of ezetimibe, is primarily recognized for its role as a lipid-lowering agent. This compound functions by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, which is crucial for intestinal cholesterol absorption. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and research findings.

This compound operates by selectively blocking the NPC1L1 protein located at the brush border of enterocytes in the small intestine. By doing so, it reduces the absorption of dietary cholesterol and phytosterols, leading to decreased levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream. The inhibition of NPC1L1 also affects the absorption of certain lipid-soluble nutrients, thereby influencing overall lipid metabolism.

Lipid-Lowering Efficacy

This compound has demonstrated significant efficacy in lowering LDL-C levels. Clinical studies have shown that when administered alone or in combination with statins, it effectively reduces total cholesterol and LDL-C levels:

  • Monotherapy : Ezetimibe alone can reduce LDL-C by approximately 15-20% in patients with hyperlipidemia.
  • Combination Therapy : When combined with statins, the reduction in LDL-C can be more pronounced, often exceeding 25% depending on the statin used .

Anti-Cancer Properties

Recent studies have explored the potential anti-cancer effects of this compound. Research indicates that it may induce paraptosis—a form of programmed cell death—in hepatocellular carcinoma (HCC) cells through mechanisms involving endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). In vitro studies demonstrated that:

  • Ezetimibe treatment resulted in over 50% inhibition of cell viability at concentrations around 75 μM.
  • The drug's combination with Sorafenib showed a synergistic effect, significantly impeding tumor growth in HCC models .

Clinical Efficacy Studies

A systematic review analyzing multiple randomized controlled trials (RCTs) indicated that ezetimibe effectively lowers LDL-C levels compared to placebo or statin monotherapy. Notably:

  • Meta-analysis Results : A fixed-dose combination of ezetimibe and statins was associated with a statistically significant reduction in LDL-C levels (p < 0.00001) across six studies .
  • Long-term Safety : Ezetimibe has been shown to have a favorable safety profile, with no significant increase in adverse events compared to placebo or statin treatments .

Research Findings on Inflammatory Conditions

Emerging research suggests that ezetimibe may also have therapeutic implications beyond lipid lowering. For instance, a study indicated that it could ameliorate symptoms in models of autoimmune diseases by inhibiting pro-inflammatory cytokines and Th17 differentiation-related genes . This positions ezetimibe as a potential candidate for treating conditions characterized by chronic inflammation.

Data Summary Table

Study Type Findings Reference
Clinical TrialsEzetimibe reduces LDL-C by 15-20% as monotherapy; >25% with statins
Anti-Cancer ResearchInduces paraptosis in HCC cells; synergistic effect with Sorafenib
Inflammatory StudiesInhibits Th17 differentiation; reduces pro-inflammatory cytokines

Properties

IUPAC Name

[4-[(2S,3R)-3-[(3R)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEGDCNFJOXKQY-ZONZVBGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440935
Record name Ezetimibe Diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163380-20-9
Record name Ezetimibe Diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.